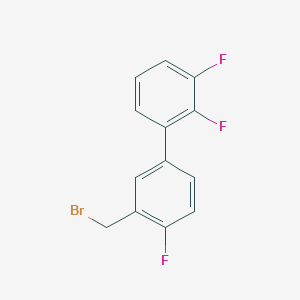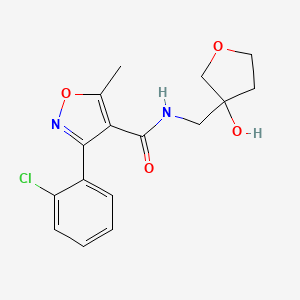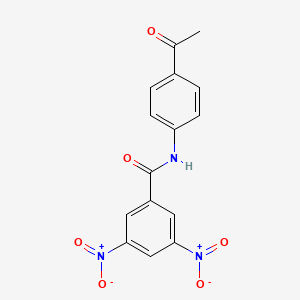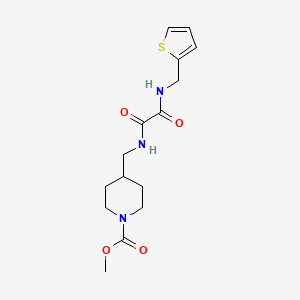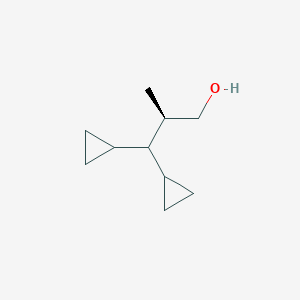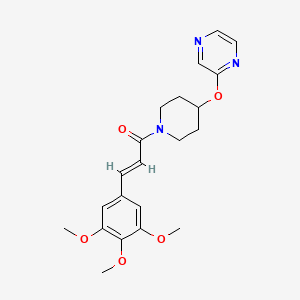
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic effects on cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve the function of the CF transmembrane conductance regulator (CFTR) protein, which is mutated in CF patients. In
科学的研究の応用
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic effects on CF. In vitro studies have shown that 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can improve the function of mutant CFTR proteins, leading to increased chloride secretion and improved airway surface hydration. In vivo studies using animal models of CF have also shown promising results, with improved lung function and decreased inflammation.
作用機序
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which normally allows chloride ions to flow out of cells. By blocking this channel, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide increases the amount of chloride ions inside cells, leading to improved airway surface hydration and mucus clearance.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been shown to improve the function of mutant CFTR proteins in vitro and in vivo, leading to increased chloride secretion and improved airway surface hydration. In animal models of CF, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has also been shown to decrease inflammation and improve lung function. However, the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients are still unknown.
実験室実験の利点と制限
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for the CFTR protein. However, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects on CF patients.
将来の方向性
There are several future directions for research on 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies to determine the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients.
3. Development of new 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide analogs with improved potency and specificity.
4. Investigation of the potential use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
5. Exploration of the use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in combination with other CF therapies, such as CFTR correctors and potentiators.
Conclusion:
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide is a small molecule that has shown promising results for its potential therapeutic effects on CF. Further research is needed to optimize its synthesis, determine its long-term effects on CF patients, and explore its potential use in other diseases involving CFTR dysfunction.
合成法
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can be synthesized using a multistep process involving the reaction of 3-chloro-5-(trifluoromethyl)aniline with ethyl cyanoacetate, followed by acid hydrolysis and reaction with phosgene. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c1-6(5-16)17-10(18)7-2-8(11(13,14)15)4-9(12)3-7/h2-4,6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJKZTUMDNSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


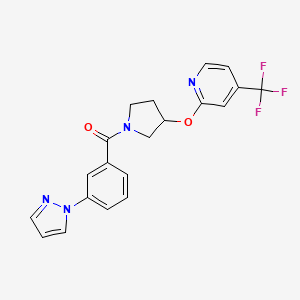
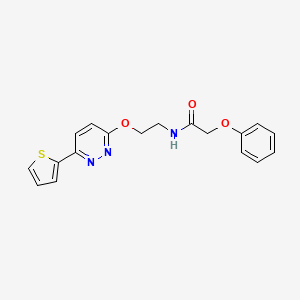
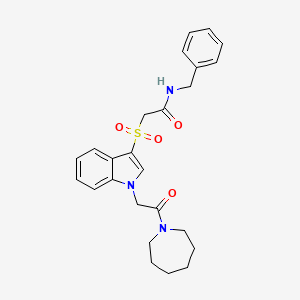
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)
